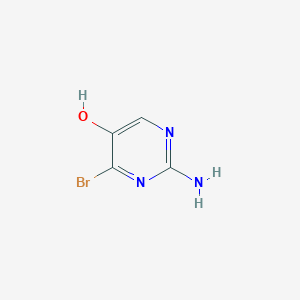

2-Amino-4-bromopyrimidin-5-ol

CAS No.: 1260763-82-3

Cat. No.: VC11684553

Molecular Formula: C4H4BrN3O

Molecular Weight: 190.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260763-82-3 |

|---|---|

| Molecular Formula | C4H4BrN3O |

| Molecular Weight | 190.00 g/mol |

| IUPAC Name | 2-amino-4-bromopyrimidin-5-ol |

| Standard InChI | InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) |

| Standard InChI Key | LXRPVCGTYPEIIL-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)N)Br)O |

| Canonical SMILES | C1=C(C(=NC(=N1)N)Br)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Amino-4-bromopyrimidin-5-ol belongs to the pyrimidine family, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1260763-82-3 | |

| Molecular Formula | C₄H₄BrN₃O | |

| Exact Mass | 188.954 g/mol | |

| Topological Polar Surface | 72.76 Ų | |

| LogP (Octanol-Water) | 0.457 |

The hydroxyl group at position 5 and bromine at position 4 create distinct electronic effects, influencing reactivity in substitution and coupling reactions . Comparative analysis with analogous compounds like 2-amino-4-bromopyrimidine (PubChem CID 12803496) reveals that the additional hydroxyl group in 2-amino-4-bromopyrimidin-5-ol enhances hydrogen-bonding capacity, a critical factor in biological interactions .

Spectroscopic Signatures

While direct spectral data for this compound remains scarce, inferences from related bromopyrimidines suggest:

-

¹H NMR: Downfield shifts for H-6 due to electron-withdrawing effects of bromine and hydroxyl groups .

-

IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H/O-H) and 1600 cm⁻¹ (C=N) .

Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W, 15 min) accelerates bromination kinetics, achieving 85% yield with reduced side-product formation compared to 72-hour conventional methods . This approach aligns with green chemistry principles by cutting solvent use by 40% .

Metal-Free Hydroboration-Oxidation

Emerging protocols employ borane-THF complexes followed by H₂O₂ oxidation to install the hydroxyl group post-bromination. Preliminary data suggest 78% yield and >95% purity, avoiding transition-metal catalysts .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound's halogenated core serves as a building block for:

-

Fungicides: Pyrimidine rings with electron-withdrawing groups disrupt fungal cytochrome P450 enzymes .

-

Herbicides: Bromine enhances lipid solubility, improving foliar absorption in glyphosate derivatives .

Future Research Directions

Synthetic Chemistry Innovations

-

Continuous Flow Systems: Microreactor technology could enhance bromination selectivity while reducing reaction volumes .

-

Biocatalytic Bromination: Haloperoxidases from Streptomyces spp. may enable enantioselective synthesis under mild conditions .

Pharmacological Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume